(2-Chloroimidazo[1,2-a]pyridin-7-yl)boronic acid
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Overview
Description
B-(2-Chloroimidazo[1,2-a]pyridin-7-yl)boronic acid is a boronic acid derivative that features a 2-chloroimidazo[1,2-a]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of B-(2-Chloroimidazo[1,2-a]pyridin-7-yl)boronic acid typically involves the functionalization of imidazo[1,2-a]pyridines. One common method includes the use of radical reactions, transition metal catalysis, metal-free oxidation, and photocatalysis strategies
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general principles of large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and other advanced techniques to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
B-(2-Chloroimidazo[1,2-a]pyridin-7-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other derivatives.
Reduction: Reduction reactions can modify the imidazo[1,2-a]pyridine moiety.
Substitution: The compound can participate in substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Palladium catalysts are often employed in Suzuki-Miyaura coupling reactions, where the boronic acid group reacts with halides or pseudohalides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura coupling, the primary product would be a biaryl compound formed by the coupling of the boronic acid with an aryl halide.
Scientific Research Applications
B-(2-Chloroimidazo[1,2-a]pyridin-7-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used in cross-coupling reactions to form complex organic molecules.
Medicine: Could be used in the development of pharmaceuticals, particularly those involving boron-containing compounds.
Industry: Utilized in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of B-(2-Chloroimidazo[1,2-a]pyridin-7-yl)boronic acid in chemical reactions typically involves the formation of a boronate ester intermediate. This intermediate can then participate in various reactions, such as transmetalation in Suzuki-Miyaura coupling, where the boronic acid group transfers to a palladium catalyst, facilitating the formation of a new carbon-carbon bond .
Comparison with Similar Compounds
Similar Compounds
7-Methylimidazo[1,2-a]pyridine-6-boronic acid: Similar structure but with a methyl group instead of a chloro group.
2-Chloroimidazo[1,2-a]pyridine derivatives: Various derivatives with different substituents on the imidazo[1,2-a]pyridine scaffold.
Uniqueness
B-(2-Chloroimidazo[1,2-a]pyridin-7-yl)boronic acid is unique due to the presence of both a boronic acid group and a 2-chloroimidazo[1,2-a]pyridine moiety. This combination allows it to participate in a wide range of chemical reactions and makes it particularly useful in cross-coupling reactions, where the boronic acid group plays a crucial role.
Properties
Molecular Formula |
C7H6BClN2O2 |
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Molecular Weight |
196.40 g/mol |
IUPAC Name |
(2-chloroimidazo[1,2-a]pyridin-7-yl)boronic acid |
InChI |
InChI=1S/C7H6BClN2O2/c9-6-4-11-2-1-5(8(12)13)3-7(11)10-6/h1-4,12-13H |
InChI Key |
QNARAUXMJZMSSO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=NC(=CN2C=C1)Cl)(O)O |
Origin of Product |
United States |
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